2-azido-6-(trifluoromethyl)pyridine
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Overview
Description
“2-azido-6-(trifluoromethyl)pyridine” is a derivative of trifluoromethylpyridine (TFMP). TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives has been increasing steadily in the last 30 years . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . The structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions of “this compound” involve the formation of a metal nitrenoid via a transition state. The Ru (porph) catalyst is particularly effective for this. Then, the metal nitrenoid adds to alkene through a second step via another transition state, giving the aziridine, the metal catalyst, and N2 .Physical and Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-azido-6-(trifluoromethyl)pyridine can be achieved through a two-step process involving the synthesis of 2,6-dichloropyridine followed by azidation and trifluoromethylation reactions.", "Starting Materials": [ "2-chloropyridine", "trifluoromethyl iodide", "sodium azide", "copper(I) iodide", "sodium ascorbate", "acetonitrile", "water" ], "Reaction": [ "Step 1: Synthesis of 2,6-dichloropyridine", "2-chloropyridine is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 2,6-dichloropyridine.", "Step 2: Azidation and Trifluoromethylation of 2,6-dichloropyridine", "2,6-dichloropyridine is reacted with sodium azide in the presence of copper(I) iodide and sodium ascorbate in acetonitrile to yield 2-azido-6-chloropyridine.", "2-azido-6-chloropyridine is then reacted with trifluoromethyl iodide in the presence of copper(I) iodide and sodium ascorbate in water to yield 2-azido-6-(trifluoromethyl)pyridine." ] } | |
CAS No. |
94238-64-9 |
Molecular Formula |
C6H3F3N4 |
Molecular Weight |
188.1 |
Purity |
91 |
Origin of Product |
United States |
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